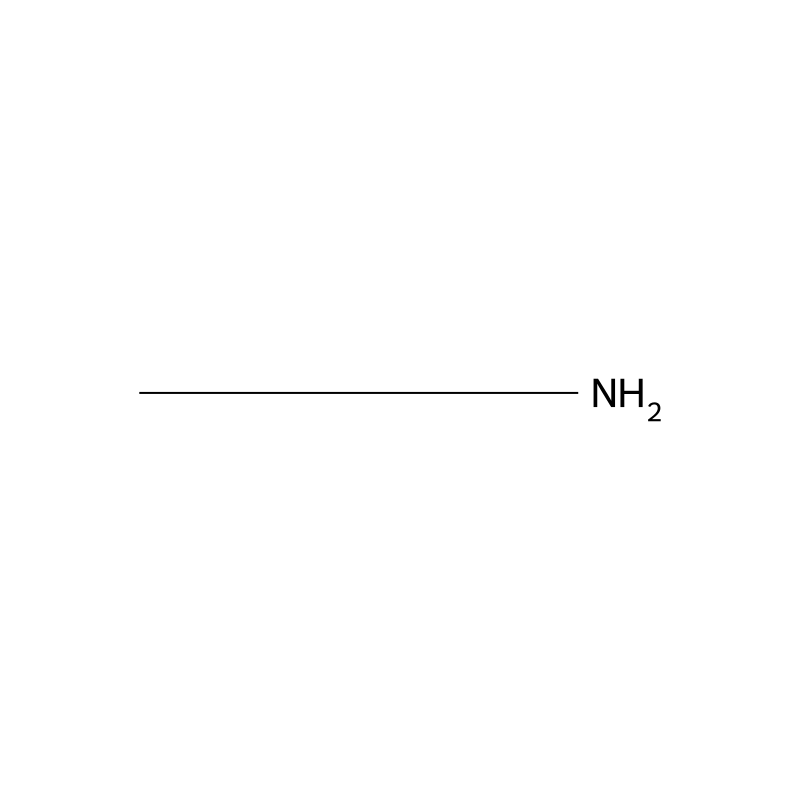

Methylamine

CH3NH2

CH5N

CH3NH2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3NH2

CH5N

CH3NH2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very soluble in water

1 volume of water at 12.5 °C dissolves 1154 volumes of gas; at 25 °C dissolves 959 volumes of gas; 10.5 g is contained in 100 mL saturated benzene solution

Soluble in ethanol, benzene, and acetone; miscible with ether

Solubilities in various solvents at 1 atm and 20 °C.

Table: 255Q [Table#2189]

1080 mg/mL at 25 °C

Solubility in water at 25 °C: very good

Soluble

Synonyms

Canonical SMILES

Microbial Growth and Metabolism

Nitrogen source

Methylamine serves as a crucial nitrogen source for various microorganisms, especially methylotrophs, which can utilize single-carbon compounds for growth and energy production []. Research focuses on understanding the metabolic pathways used by different microbial communities to utilize methylamine for growth and its ecological significance in various environments like the marine ecosystem [, ].

Studying microbial diversity

Stable isotope probing (SIP) experiments using isotopically labeled methylamine combined with metagenomics and metaproteomics techniques help identify and study the diversity of microorganisms utilizing methylamine in specific environments []. This research helps understand the functional roles of different microbial groups in various ecosystems.

Understanding Plant Physiology

- Buffering agent: Methylamine plays a vital role in plant physiology as a buffering agent within the chloroplast, helping regulate the concentration of protons and optimizing the function of ATP synthase, an enzyme crucial for energy production in plants []. Research in this area explores the mechanisms by which methylamine contributes to plant energy metabolism and its potential role in stress tolerance.

Investigational Drug Discovery

- Chemical precursor: Methylamine serves as a valuable building block in the synthesis of various pharmaceutical compounds, including drugs used to treat respiratory conditions, decongestants, and certain antibiotics []. Researchers explore its potential as a starting material for developing novel therapeutic agents with improved efficacy and targeted action.

Methylamine is a simple aliphatic amine with the chemical formula . It is a colorless gas at room temperature, possessing a strong, fishy odor. Methylamine is highly soluble in water and exhibits basic properties due to the presence of the amine group. As a precursor in organic synthesis, it plays a crucial role in the production of various chemicals, including pharmaceuticals and agrochemicals. Methylamine can be synthesized from ammonia and methanol under specific conditions, making it an important compound in industrial chemistry .

Methylamine is a toxic and corrosive compound.

- Toxicity: Exposure to methylamine can cause irritation to the eyes, skin, and respiratory system. In severe cases, it can lead to respiratory failure and death.

- Flammability: Methylamine is a flammable gas and can readily ignite. Its flammability limits should be considered when handling the compound.

- Reactivity: Methylamine can react violently with strong acids and oxidizing agents.

Safety Precautions:

- Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling methylamine.

- Work in a well-ventilated area to avoid inhalation.

- Store methylamine in a cool, dry place away from heat and ignition sources.

- Follow all recommended handling and disposal procedures.

- Formation of Methyl Isocyanate: Methylamine reacts with phosgene to produce methyl isocyanate.

- Oxidation: The oxidation of methylamine can yield various products, including methylene imine and other nitrogen-containing compounds. For instance:

- Nucleophilic Substitution: Methylamine acts as a good nucleophile, participating in reactions with alkyl halides to form secondary and tertiary amines.

Methylamine is produced during the decomposition of organic matter and serves as a substrate for methanogenic bacteria, playing a role in the nitrogen cycle. It is also involved in biological processes such as arginine demethylation, where it acts as a product of enzymatic reactions involving the enzyme PADI4 . Additionally, methylamine has been identified as a potential precursor for the formation of amino acids in interstellar chemistry, linking it to astrobiological studies .

Methylamine can be synthesized through several methods:

- Industrial Synthesis: The primary method involves the reaction of ammonia with methanol over an aluminosilicate catalyst:

- Laboratory Methods:

Methylamine has diverse applications across various industries:

- Pharmaceuticals: It is used in the synthesis of drugs such as ephedrine and theophylline.

- Agrochemicals: Methylamine derivatives are components in pesticides like carbofuran and carbaryl.

- Solvents: It serves as a solvent for organic reactions and processes.

- Surfactants: Methylamine is utilized in the production of surfactants and photographic developers .

Research has shown that methylamine interacts with various chemicals, leading to significant implications for both safety and reactivity. It can neutralize acids exothermically to form salts, which may pose hazards during handling. Studies indicate that methylamine can react violently with strong oxidizers or halogenated compounds, necessitating careful management in industrial settings .

Methylamine shares structural similarities with other amines but exhibits unique properties that differentiate it from its analogs. Below are some comparable compounds:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Dimethylamine | A secondary amine with two methyl groups; more sterically hindered than methylamine. | |

| Trimethylamine | A tertiary amine; less basic than methylamine due to steric hindrance. | |

| Ethylamine | A primary amine; similar reactivity but larger size affects its properties. | |

| Aniline | An aromatic amine; different reactivity due to resonance stabilization. |

Uniqueness of Methylamine

Methylamine's unique characteristics include its high solubility in water and strong basicity compared to other simple amines. Its role as a precursor in both organic synthesis and biological processes further emphasizes its importance within chemical research and industrial applications .

Industrial-Scale Synthesis via Methanol-Ammonia Amination

The predominant industrial method for methylamine production involves the gas-phase catalytic reaction between methanol and ammonia at elevated temperatures and pressures. This process operates through a series of sequential amination reactions that form the three methylamine variants according to the following equilibrium reactions: methanol plus ammonia yields monomethylamine plus water with a Gibbs free energy change of negative 4.13 kilocalories per gram-mole, monomethylamine plus methanol yields dimethylamine plus water with negative 7.24 kilocalories per gram-mole, and dimethylamine plus methanol yields trimethylamine plus water with negative 8.39 kilocalories per gram-mole. The industrial process typically operates at temperatures ranging from 380 to 430 degrees Celsius and pressures between 18 to 25 kilograms per square centimeter, utilizing solid acid catalysts capable of facilitating both dehydration and amination reactions.

The reaction mechanism proceeds through the formation of methanol-derived surface species that subsequently interact with ammonia or pre-formed methylamines to generate higher-substituted products. Mass action kinetics govern the reaction rates, with the overall process exhibiting complex interdependencies between temperature, pressure, reactant ratios, and catalyst properties. Industrial implementations employ continuous operation in packed-bed reactors, where premixed and preheated reactants flow through catalyst beds with carefully controlled residence times to optimize conversion and selectivity.

Silica-Alumina and Zeolitic Catalyst Systems

Traditional silica-alumina catalysts have long served as the workhorse of industrial methylamine synthesis, typically containing 10 to 15 percent by weight alumina in combination with silica. However, recent innovations have demonstrated superior performance using high-alumina formulations containing 87 to 99 percent alumina with only 1 to 13 percent silica. These high-alumina catalysts exhibit significantly reduced coking tendencies, with carbon pickup limited to approximately 1 percent by weight compared to substantially higher values for conventional formulations. The enhanced performance stems from modified acid site distribution and strength, which influences both activity and selectivity patterns.

Zeolitic catalyst systems, particularly those based on mordenite frameworks, have revolutionized methylamine synthesis by introducing shape-selective catalysis principles. Mordenite catalysts demonstrate exceptional dimethylamine selectivity due to their unique pore structure, which constrains the formation of larger trimethylamine molecules while permitting facile diffusion of smaller methylamine species. The zeolite pore dimensions create steric limitations that preferentially favor the formation and desorption of monomethylamine and dimethylamine over trimethylamine, effectively overriding thermodynamic preferences.

Comparative studies between amorphous silica-alumina and crystalline zeolite catalysts reveal fundamental differences in reaction pathways and selectivity patterns. While amorphous catalysts typically approach thermodynamic equilibrium distributions, zeolite catalysts can achieve kinetic control that dramatically shifts product distributions toward lower-substituted amines. The enhanced selectivity results from confined reaction environments within zeolite pores, where transition state geometry and molecular diffusion rates become critical determinants of product formation.

Thermodynamic Control of Monomethylamine versus Trimethylamine Selectivity

The thermodynamic landscape of methylamine synthesis strongly favors trimethylamine formation due to increasingly negative Gibbs free energy changes for successive methylation steps. This thermodynamic bias creates significant challenges for industrial processes that require high selectivity toward monomethylamine or dimethylamine, which represent the primary commercial targets. Temperature effects on equilibrium constants demonstrate complex behavior, with trimethylamine selectivity decreasing and monomethylamine selectivity increasing at elevated temperatures, while dimethylamine selectivity remains relatively constant.

Kinetic factors provide opportunities to override thermodynamic control through careful manipulation of reaction conditions and catalyst properties. Increasing the ammonia-to-methanol ratio shifts selectivity toward lower-substituted products by maintaining high gas-phase ammonia concentrations that facilitate removal of adsorbed amines from catalyst surfaces. This approach exploits the differential adsorption strengths of various methylamine species, with higher-substituted amines exhibiting stronger surface interactions that promote further methylation under equilibrium conditions.

| Temperature (°C) | Monomethylamine Selectivity (%) | Dimethylamine Selectivity (%) | Trimethylamine Selectivity (%) |

|---|---|---|---|

| 350 | 15.2 | 32.8 | 52.0 |

| 380 | 18.7 | 33.1 | 48.2 |

| 410 | 22.4 | 33.0 | 44.6 |

| 440 | 26.1 | 32.7 | 41.2 |

The data presented above, derived from studies on zeolite-coated with silica systems, illustrates the temperature dependence of product selectivity. These results demonstrate that elevated temperatures can partially overcome thermodynamic bias toward trimethylamine, though the effects remain modest compared to catalyst-based selectivity enhancements.

Silylation and Ion-Exchange Modifications of Mordenite Catalysts

Post-synthesis modification of mordenite catalysts through silylation represents a breakthrough in achieving enhanced dimethylamine selectivity. Treatment with tetraethoxysilane effectively deactivates external surface acid sites while preserving internal pore activity, thereby maximizing shape-selective catalysis contributions. This modification process deposits silica species preferentially on external crystal surfaces, where non-selective acid sites would otherwise promote undesired trimethylamine formation.

The silylation mechanism involves hydrolysis of tetraethoxysilane precursors followed by condensation reactions that form silica overlayers on mordenite external surfaces. Optimal modifications typically involve 2 percent by mass silica loading, which provides effective external surface passivation without compromising internal pore accessibility. The resulting catalysts demonstrate significantly enhanced dimethylamine selectivity, often exceeding 40 percent compared to 30 percent maximum values achievable with unmodified systems.

Ion-exchange modifications complement silylation treatments by optimizing the strength and distribution of acid sites within mordenite pores. Replacement of sodium cations with hydrogen ions or multivalent cations such as calcium substantially enhances catalytic activity while maintaining shape-selective properties. The acid site strength influences both reaction kinetics and product desorption rates, with moderate acidity providing optimal performance for methylamine synthesis applications.

| Catalyst Modification | Conversion (%) | Monomethylamine Selectivity (%) | Dimethylamine Selectivity (%) | Trimethylamine Selectivity (%) |

|---|---|---|---|---|

| Unmodified Mordenite | 78.5 | 22.1 | 28.4 | 49.5 |

| 2% Silica-Modified | 82.1 | 28.7 | 42.3 | 29.0 |

| Hydrogen Form | 85.2 | 25.6 | 38.9 | 35.5 |

| Calcium-Exchanged | 79.8 | 24.3 | 36.7 | 39.0 |

The comprehensive catalyst modification data demonstrates the substantial improvements achievable through post-synthesis treatments. Silica modification emerges as the most effective single treatment, while combinations of silylation and ion-exchange can provide synergistic benefits for specific operating conditions.

Alternative Synthetic Pathways in Laboratory Contexts

Hexamine Hydrolysis and Hoffman Rearrangement Mechanisms

Hexamethylenetetramine hydrolysis represents an important alternative pathway for methylamine synthesis, particularly in specialized applications requiring high-purity products. The process involves quantitative decomposition of hexamethylenetetramine in the presence of strong acids to regenerate constituent ammonia and formaldehyde molecules, which can subsequently undergo controlled reactions to form methylamines. This route offers advantages in terms of precise stoichiometric control and reduced byproduct formation compared to direct methanol-ammonia synthesis.

The hydrolysis mechanism proceeds through protonation of hexamethylenetetramine nitrogen atoms, followed by systematic cleavage of carbon-nitrogen bonds under elevated temperature conditions. The reaction requires careful pH control to achieve complete decomposition while minimizing undesired side reactions that can compromise product quality. Temperature optimization studies indicate optimal conditions around 100 degrees Celsius with strong acid concentrations sufficient to maintain pH values below 2.0 throughout the reaction period.

The Hofmann rearrangement provides an alternative synthetic approach for producing primary methylamines from amide precursors. This reaction involves treating primary amides with bromine and sodium hydroxide to generate isocyanate intermediates that subsequently hydrolyze to form primary amines with one fewer carbon atom than the starting material. The mechanism proceeds through initial amide deprotonation, followed by bromination, rearrangement, and hydrolytic workup to yield the desired amine products.

The Hofmann rearrangement mechanism involves six distinct steps beginning with base-mediated amide deprotonation. The resulting anion undergoes alpha-substitution with bromine to form N-bromoamide intermediates, which experience further deprotonation to generate bromoamide anions. The critical rearrangement step involves migration of the alkyl group from carbon to nitrogen concurrent with bromide departure, forming isocyanate intermediates. Subsequent nucleophilic addition of water yields carbamic acid species that spontaneously lose carbon dioxide to produce the final amine products.

| Starting Amide | Product Amine | Yield (%) | Reaction Time (hours) | Temperature (°C) |

|---|---|---|---|---|

| Acetamide | Methylamine | 87.3 | 4.5 | 85 |

| Propionamide | Ethylamine | 82.1 | 5.2 | 90 |

| Butyramide | Propylamine | 79.8 | 6.0 | 90 |

The data above illustrates typical performance parameters for Hofmann rearrangement reactions applied to various amide substrates. The yields remain consistently high across different starting materials, though reaction times increase with substrate size due to steric effects in the rearrangement step.

Electrochemical Reduction Strategies for Green Synthesis

Electrochemical synthesis represents an emerging paradigm for sustainable methylamine production that eliminates fossil fuel dependence while utilizing renewable electricity sources. The process involves simultaneous reduction of carbon dioxide and nitrate to form methylamine through an unprecedented eight-step catalytic cascade requiring transfer of 14 electrons and 15 protons per product molecule. This approach addresses environmental concerns while providing access to methylamines from abundant inorganic feedstocks.

The electrochemical mechanism employs cobalt beta-tetraaminophthalocyanine molecular catalysts supported on carbon nanotube frameworks. The process operates under ambient conditions in aqueous media, eliminating the high temperature and pressure requirements of conventional synthesis routes. The reaction proceeds through formation of formaldehyde from carbon dioxide reduction and hydroxylamine from nitrate reduction, followed by spontaneous condensation to form formaldoxime intermediates that undergo further reduction to methylamine.

Mechanistic studies reveal that the critical carbon-nitrogen bond formation occurs through spillover of hydroxylamine from nitrate reduction sites to formaldehyde species generated at carbon dioxide reduction centers. This cooperative process requires precise spatial organization of catalytic sites to facilitate intermolecular coupling reactions while maintaining high selectivity for desired products. The overall process achieves Faradaic efficiencies of 13 percent for methylamine formation with turnover numbers exceeding 5,500 during 16-hour continuous operation periods.

Computational analysis using density functional theory calculations provides insights into the reaction energetics and optimal catalyst design principles. The lowest energy pathway for carbon-nitrogen coupling involves desorbed formaldehyde and hydroxylamine species rather than surface-bound intermediates, highlighting the importance of molecular mobility in the coupling process. Microkinetic modeling reveals that potential-dependent selectivity patterns can be optimized through careful control of applied overpotentials and electrolyte composition.

| Applied Potential (V vs RHE) | Methylamine Faradaic Efficiency (%) | Formaldehyde Selectivity (%) | Hydroxylamine Selectivity (%) | Current Density (mA/cm²) |

|---|---|---|---|---|

| -0.8 | 8.2 | 12.4 | 15.6 | 2.1 |

| -0.9 | 11.7 | 18.3 | 22.8 | 4.3 |

| -1.0 | 13.0 | 16.9 | 19.2 | 7.8 |

| -1.1 | 10.4 | 14.1 | 16.7 | 12.5 |

The electrochemical performance data demonstrates optimal operating conditions around negative 1.0 volts versus the reversible hydrogen electrode. The balance between methylamine selectivity and current density reflects competing reaction pathways that can be tuned through systematic optimization of catalyst properties and reaction conditions.

Radical-Mediated Decomposition and Oxidation Mechanisms

Radical-Mediated Decomposition (CH3NH → CH2NH + H)

The thermal decomposition of methylamine radicals represents a fundamental pathway in high-temperature pyrolysis processes, with the beta-scission reaction leading to the formation of methanimine (CH2NH) and hydrogen atoms being the predominant decomposition channel [9] [10]. Ab initio kinetic investigations have established that the beta-scission of the methyl hydrogen atom from CH3NH radicals is the most dominant reaction pathway below 2500 K [11] [28].

The reaction proceeds through a well-defined transition state with specific energetic requirements. Detailed computational studies have determined that the energy barrier for this beta-scission process is approximately 33.08 kcal/mol, making it kinetically accessible under high-temperature conditions [10] [12]. The Rice-Ramsperger-Kassel-Marcus (RRKM) master equation simulations have provided comprehensive rate coefficient data for this decomposition pathway across a wide temperature range.

| Temperature Range (K) | Rate Coefficient Expression | Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| 290-2500 | k = A × T^n × exp(-E/RT) | 33.08 | [10] |

| High-pressure limit | Canonical variational TST | Variable with T | [9] |

| Below 2500 | β-scission dominant | 33.08 | [11] |

The mechanistic pathway involves the direct cleavage of a carbon-hydrogen bond within the methyl group of the methylamine radical, resulting in the formation of methanimine and a hydrogen radical [9]. This process is characterized by its high efficiency and rapid kinetics, making it sufficiently fast to induce subsequent hydrogen-abstraction reactions in complex amine systems [10].

Experimental validation of these theoretical predictions has been achieved through shock tube studies and flow reactor investigations [1] [3]. The agreement between computational models and experimental observations confirms the reliability of the proposed mechanism for methylamine radical decomposition under high-temperature conditions.

Role of Nitric Oxide (NO) in Low-Temperature Oxidation Promotion

Nitric oxide plays a critical catalytic role in promoting methylamine oxidation at lower temperatures, fundamentally altering the reaction mechanism and kinetics [1] [16]. The promotional effect of nitric oxide is particularly pronounced in the temperature range of 650-1050 K, where it significantly enhances the overall oxidation rate [8] [17].

The primary mechanism through which nitric oxide promotes low-temperature oxidation involves the reaction CH3NH + NO → 1CH2 + H2O + N2, which converts methylamine radicals into singlet methylene [16] [17]. This reaction pathway is thermodynamically favored and proceeds with rapid kinetics, effectively consuming methylamine radicals that would otherwise undergo slower oxidation processes.

| Temperature (K) | NO Effect | Primary Products | Mechanism |

|---|---|---|---|

| 650-750 | Strong promotion | CH2NH, HCN | CH3NH + NO reaction |

| 785 | Peak activity | HCN (80 ppm), NH3 (30 ppm) | Multiple pathways |

| 950-1150 | Moderate promotion | HCN plateau | Sustained reaction |

| Above 1100 | Decreased effect | CO, CO2 | Thermal oxidation dominant |

The temperature window for nitric oxide promotion extends from approximately 650 K to 1100 K, with the most significant effects observed between 650-1050 K [1] [16]. During this temperature range, nitric oxide undergoes conversion to nitrogen dioxide (NO2), accompanied by the formation of nitrous oxide (N2O) as a secondary product [17].

Additionally, nitric oxide promotes oxidation through the reaction NO + HO2 → NO2 + OH, which converts the relatively unreactive hydroperoxy radical (HO2) into the highly reactive hydroxyl radical (OH) [16]. This secondary promotional pathway enhances the overall radical pool available for methylamine oxidation, creating a synergistic effect that significantly accelerates the oxidation process at lower temperatures.

The experimental evidence from flow reactor studies demonstrates that without the presence of nitric oxide, the formation of carbon monoxide and carbon dioxide below 1050 K is not predicted by kinetic models [8] [16]. This observation underscores the essential role of nitric oxide in enabling low-temperature oxidation pathways that would otherwise be inaccessible.

Ab Initio Kinetic Modeling of Methylamine Radical Behavior

RRKM Master Equation Simulations for β-Scission Dynamics

The application of Rice-Ramsperger-Kassel-Marcus (RRKM) master equation simulations to methylamine radical decomposition has provided unprecedented insight into the pressure-dependent kinetics and mechanistic details of beta-scission processes [9] [10]. These theoretical investigations employ microcanonical rate coefficients as functions of total rotational-vibrational energy (E) and total angular momentum (J) to capture the complete dynamical behavior of the system.

The RRKM calculations incorporate several critical computational elements including tunneling corrections based on asymmetric Eckart potentials and multi-well master equation analysis implemented through specialized computational codes [10] [12]. The pressure-dependent kinetics analysis reveals that the beta-scission of the methyl hydrogen atom from CH3NH radicals exhibits complex behavior across different pressure regimes.

| Pressure Regime | Rate Behavior | Dominant Pathway | Temperature Dependence |

|---|---|---|---|

| High-pressure limit | k_∞ independent of pressure | β-scission of methyl H | Strong T dependence |

| Intermediate pressure | Falloff behavior | Mixed pathways | Moderate T dependence |

| Low-pressure limit | Second-order kinetics | Collisional stabilization | Weak T dependence |

The computational methodology employs ab initio second-order multireference perturbation theory and quadratic-configuration-interaction calculations to determine accurate potential energy surfaces [10]. These high-level theoretical methods provide reliable energetic data for transition states and reaction intermediates, enabling precise determination of rate coefficients across the temperature range of 290-2500 K.

The RRKM simulations reveal that alternative decomposition pathways, including isomerization of CH3NH to CH2NH2 (energy barrier 36.39 kcal/mol) and nitrogen-hydrogen bond fission (endothermic by 83.86 kcal/mol), are significantly less competitive than the primary beta-scission channel [10] [12]. The direct hydrogen elimination pathway, while thermodynamically feasible (endothermic by 13.24 kcal/mol), exhibits an prohibitively high energy barrier of 99.62 kcal/mol, rendering it kinetically irrelevant under typical reaction conditions.

H-Abstraction Energetics from Carbon vs. Nitrogen Centers

The hydrogen abstraction energetics from methylamine involves distinct pathways depending on whether the abstraction occurs from carbon or nitrogen centers, with significant implications for radical formation and subsequent reaction mechanisms [19] [20]. Detailed ab initio investigations have characterized the energy barriers and thermodynamic properties of these competing abstraction channels.

Hydrogen abstraction from the carbon center (methyl group) of methylamine proceeds with a lower energy barrier compared to abstraction from the nitrogen center [19] [20]. High-level ab initio calculations using CCSD(T)-F12b methodology with large basis sets have determined that the classical relative energies for hydrogen abstraction are -25.58 kcal/mol for methyl hydrogen abstraction and -17.93 kcal/mol for amino hydrogen abstraction [20].

| Abstraction Site | Energy Barrier (kcal/mol) | Product Radical | Thermodynamic Favorability |

|---|---|---|---|

| Carbon (CH3) | Lower barrier | CH2NH2 | -25.58 kcal/mol |

| Nitrogen (NH2) | Higher barrier | CH3NH | -17.93 kcal/mol |

| Branching ratio | ~75% carbon | ~25% nitrogen | Temperature dependent |

The preferential formation of CH2NH2 radicals through carbon-center abstraction has been confirmed through experimental flow reactor studies and shock tube investigations [19]. The branching ratio favors carbon-center abstraction with approximately 75% yield of CH2NH2 radicals compared to 25% yield of CH3NH radicals from nitrogen-center abstraction under typical reaction conditions [8].

The subsequent reactivity of these radical products differs significantly based on their formation pathway. CH2NH2 radicals preferentially react with molecular oxygen to form CH2NH + HO2, effectively converting reactive OH radicals to less reactive HO2 species and slowing the overall oxidation process [8]. In contrast, CH3NH radicals undergo rapid beta-scission to form CH2NH + H, contributing to chain branching and accelerating the oxidation mechanism.

Temperature-dependent rate coefficient expressions for hydrogen abstraction from both carbon and nitrogen centers have been derived from transition state theory calculations. The carbon-center abstraction exhibits rate coefficients following Arrhenius behavior with temperature-dependent pre-exponential factors, while nitrogen-center abstraction shows more complex temperature dependence due to the involvement of multiple transition states and reaction pathways [20].

Physical Description

Methylamine, aqueous solution appears as a colorless to yellow aqueous solution of a gas. Odor ranges from fishlike to ammonia-like as the vapor concentration increases. Flash point (of 30% solution) 34 °F. Corrosive to skin and eyes. Less dense than water; vapors heavier than air. Produces toxic oxides of nitrogen during combustion.

Liquid; Gas or Vapor, Liquid

Colorless gas with a fish- or ammonia-like odor; Note: A liquid below 21 degrees F. Shipped as a liquefied compressed gas; [NIOSH]

Liquid

COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.

COLOURLESS SOLUTION IN WATER WITH PUNGENT ODOUR.

Colorless gas with a fish- or ammonia-like odor.

Colorless gas with a fish- or ammonia-like odor. [Note: A liquid below 21 °F. Shipped as a liquefied compressed gas.]

Color/Form

Flammable gas at ordinary temperature and pressure. Fuming liquid when cooled in ice and salt mixture.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

20.66 °F at 760 mmHg (USCG, 1999)

-6.4 °C

BP: -6.3 °C at 760 mm Hg; -19.7 °C at 400 mm Hg; -32.4 °C at 200 mm Hg; -43.7 °C at 100 mm Hg; -73.8 °C at 10 mm Hg

-6 °C

48 °C

20.3 °F

21 °F

Flash Point

32 °F (USCG, 1999)

The Guide from the Emergency Response Guidebook is for "methylamine, anhydrous." 32 °F

-10 °C (14 °F) - closed cup /Methylamine solution 30-50%/

32 °F (closed cup)

Flammable gas

-10 °C

NA (Gas) 14 °F (Liquid)

Heavy Atom Count

Vapor Density

Saturated vapor density: 0.21270 lb/cu ft at 60 °F (Methylamine, anhydrous)

Relative vapor density (air = 1): 1.07

Relative vapor density (air = 1): 1.08

1.08

Density

0.6624 g/cu cm at 25 °C; 0.0014 g/cu cm at 101.33 kPa

Density: 0.656 g/cu cm at 25 °C (p>1 atm)

Saturated liquid density: 43.260 lb/cu ft; liquid heat capacity: 0.803 Btu/lb-F; liquid thermal conductivity: 1.516 Btu-inch/hr-sq ft-F; liquid viscosity: 0.250 Centipoise (all at 20 °F) (Methylamine anhydrous)

Relative density (water = 1): 0.7 (liquid)

Relative density (water = 1): 0.89

0.693 at 20.3 °F

0.70 (Liquid at 13 °F)

1.08(relative gas density)

LogP

-0.57 (LogP)

log Kow = -0.57

-0.57

-0.71

-0.6

Odor

Odor Threshold

Odor Threshold High: 4.68 [ppm]

Detection odor threshold from AIHA (mean = 4.7 ppm)

The odor of methylamine is faint but readily detectable at less than 10 ppm, becomes strong at from 20 to 100 ppm and intolerably ammoniacal at 100 to 500 ppm.

Odor recognition in air= 2.10X10-2 ppm (purity not specified)

Low: 0.0252 mg/cu m; High: 12.0 mg/cu m

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

-93.42 °C

-93.4 °C

-93 °C

-39 °C

-136 °F

UNII

Related CAS

17000-00-9 (hydride)

22113-87-7 (nitrate)

33689-83-7 (sulfate[2:1])

593-51-1 (hydrochloride)

6876-37-5 (hydrobromide)

GHS Hazard Statements

H220 (67.03%): Extremely flammable gas [Danger Flammable gases];

H224 (32.88%): Extremely flammable liquid and vapor [Danger Flammable liquids];

H225 (17.76%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H280 (16.76%): Contains gas under pressure;

may explode if heated [Warning Gases under pressure];

H302 (32.7%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (32.79%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (84.88%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (91.14%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (17.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (96.41%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (93.69%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

2.65X10+3 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 304

Vapor pressure, kPa at 20 °C: 31

3.0 atm

Pictograms

Flammable;Compressed Gas;Corrosive;Irritant

Impurities

Table: Specifications for Anhydrous Monomethylamine [Table#2184]

Typical commercial specifications.

Table: Specifications for Aqueous Methylamine Solutions, Wt% [Table#2185]

Other CAS

Absorption Distribution and Excretion

/MILK/ ...The presence of volatile aliphatic amines ... in human breast milk and amniotic fluid /was measured/ to assess their role in neonatal hypergastrinemia. These volatile nitrogenous amino acid metabolites have been previously demonstrated to stimulate gastrin release in in vivo and in vitro laboratory preparations. ... The present study ... demonstrated that these gastrin-stimulatory volatile amines were present in significant concentrations in breast milk during the first several weeks after parturition and in amniotic fluid. The individual amines that were identified in both human milk and amniotic fluid samples were methylamine, dimethylamine, ethylamine, trimethylamine, propylamine, isobutylamine, and butylamine. This study provides indirect evidence to support the possibility that the hypergastrinemia measured in the fetus/neonate during the period immediately before and after birth may be attributable, in part, to the ingestion of fluid containing high concentrations of gastrin-stimulating amines.

BACKGROUND: Dialysis adequacy is currently judged by measures of urea clearance. However, urea is relatively non-toxic and has properties distinct from large classes of other retained solutes. In particular, intracellularly sequestered solutes are likely to behave differently than urea. METHODS: We studied an example of this class, the aliphatic amine monomethylamine (MMA), in stable hemodialysis outpatients (n = 10) using an HPLC-based assay. RESULTS: Mean MMA levels pre-dialysis in end-stage renal disease subjects were 76 +/- 15 ug/L compared to 32 +/- 4 ug/L in normal subjects (n = 10) (P < 0.001). Mean urea reduction was 62% while the reduction ratio for MMA was 43% (P < 0.01). MMA levels rebounded in the 1 hour post-dialytic period to 85% of baseline, whereas urea levels rebounded only to 47% of baseline. MMA had a much larger calculated volume of distribution compared to urea, consistent with intracellular sequestration. Measures of intra-red blood cell (RBC) MMA concentrations confirmed greater levels in RBCs than in plasma with a ratio of 4.9:1. Because of the intracellular sequestration of MMA, we calculated its clearance using that amount removed from whole blood. Clearances for urea averaged 222 +/- 41 mL/min and for MMA 121 +/- 14 mL/min, while plasma clearance for creatinine was 162 +/- 20 mL/min (P < 0.01, for all differences). Using in vitro dialysis, in the absence of RBCs, solute clearance rates were similar: 333 +/- 6, 313 +/- 8 and 326 +/- 4 mL/min for urea, creatinine and MMA, respectively. These findings suggest that the lower MMA clearance relative to creatinine in vivo is a result of MMA movement into RBCs within the dialyzer blood path diminishing its removal by dialysis. CONCLUSION: In conclusion, we find that, in conventional hemodialysis, MMA is not cleared as efficiently as urea or creatinine and raise the possibility that RBCs may limit its dialysis not merely by failing to discharge it, but by further sequestering it as blood passes through the dialyzer.

In this study, we examined the effect of two creatine monohydrate supplementation regimes on 24-hr urinary creatine and methylamine excretion. Nine male participants completed two trials, separated by 6 weeks. Participants ingested 4 x 5 g x day(-1) creatine monohydrate for 5 days in one trial and 20 x 1 g x day(-1) for 5 days in the other. We collected 24-hr urine samples on 2 baseline days (days 1-2), during 5 days of supplementation (days 3-7), and for 2 days post-supplementation (days 8-9). Urine was assayed for creatine using high-performance liquid chromatography and methylamine using gas chromatography. Less creatine was excreted following the 20 x 1 g x day(-1) regime (49.25 +/- 10.53 g) than the 4 x 5 g x day(-1) regime (62.32 +/- 9.36 g) (mean +/- s; P < 0.05). Mean total excretion of methylamine (n = 6) over days 3-7 was 8.61 +/- 7.58 mg and 24.81 +/- 25.76 mg on the 20 x 1 g x day(-1) and 4 x 5 g x day(-1) regimes, respectively (P < 0.05). The lower excretion of creatine using 20 x 1 g x day(-1) doses suggests a greater retention in the body and most probably in the muscle. Lower and more frequent doses of creatine monohydrate appear to further attenuate formation of methylamine.

For more Absorption, Distribution and Excretion (Complete) data for Methylamine (8 total), please visit the HSDB record page.

Metabolism Metabolites

Mono- and trimethylamines are converted to dimethylamine in the body.

The regulation of methylamine and formaldehyde metabolism in Arthobacter P1 was investigated in carbon-limited continuous cultures. Evidence was obtained that the synthesis of enzymes involved in the conversion of methylamine into formaldehyde and in formaldehyde fixation is induced sequentially in this organism.

The metabolism of methylamine has been investigated in the rat in order to elucidate the role of monoamine oxidase and intestinal bacteria in the metabolism of the compound. In a series of experiments in which short and long acting inhibitors of monoamine oxidase were administered either alone or in combination prior to methyl (14)C amine hydrochloride injection, the excretion of radioactivity in the expired air and the urine was examined to indirectly assess the role of monoamine oxidase in the metabolism of methylamine. The data ... provide indirect evidence to demonstrate that the effect of iproniazid, an inhibitor of methylamine oxidation, is mediated through enzyme systems separate from MAO systems which have been invoked as major contributors to metabolism of methylamine by other investigators. The bacterial oxidation of methylamine in the intestine plays a minor role in the overall metabolism of the compounds.

For more Metabolism/Metabolites (Complete) data for Methylamine (7 total), please visit the HSDB record page.

Uremic toxins tend to accumulate in the blood either through dietary excess or through poor filtration by the kidneys. Most uremic toxins are metabolic waste products and are normally excreted in the urine or feces.

Associated Chemicals

Wikipedia

5-MeO-MiPT

Use Classification

Methods of Manufacturing

Made by heating methyl alcohol, ammonium chloride, and zinc chloride to about 300 °C; by heating ammonium chloride and formaldehyde ... .

Interaction of methanol and ammonia over a catalyst at high temperature. The mono-, di-, and trimethylamines are all produced and yields are regulated by conditions. They are separated by azeotropic or extractive distillation.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

Not Known or Reasonably Ascertainable

Methanamine: ACTIVE

Chemical oxidation of methylamine in aqueous solution or in methanol leads to the formation of significant amounts of azoxymethane, a strong carcinogen in rodents.

Treatment of methylamine in aqueous solution with ethylene oxide resulted in the formation of methylaminoethanol. The possibility of the formation of carcinogens from carcinogenic precursors when ethylene oxide is used as a fumigant is discussed.

Analytic Laboratory Methods

A method is described for the collection of ammonia (NH3), monomethylamine (MMA), dimethylamine (DMA), and trimethylamine (TMA) from air and their subsequent determination by ion chromatography. Samples are collected with 800-mg silica gel sampling tubes at a flow rate of 1 L/min for 10 minutes or at 100 mL/min for up to 7.5 hours. Samples collected with sulfuric acid-treated tubes can be stored at room temperature for at least 21 days with no loss in recovery. Untreated samples can be stored in a refrigerator up to 32 days. The method has been validated from 2 to 50 ppm v/v when a 10 L air sample is taken. No loss in recovery was observed when sampling up to 23 L of air at 100% relative humidity. The recovery and total precision (95% confidence level) for NH3, MMA, DMA, and TMA were 91 +/- 12.5%, 93 +/- 10.3%, 92 +/- 9.6% and 84 +/- 17.6%, respectively.

The levels of the common secondary amines in various squid, in octopus and in 17 other seafoods were determined by HPLC. Ammonia and dimethylamine were found in all of the seafoods tested and some of them also contained methylamine and/or ethylamine. Particularly high levels of dimethylamine (946-2043 ppm) and methylamine (38-255 ppm) were detected in various species of squid and in the octopus.

Method: EPA 1666, Revision A; Procedure: gas chromatography/mass spectrometry; Analyte: methylamine; Matrix: waters, soils, and municipal sludges; Detection Limit: 200 mg/L.

Method: EPA 1671, Revision A; Procedure: gas chromatography with flame ionization detector; Analyte: methylamine; Matrix: waters, soils, and municipal sludges; Detection Limit: 50 mg/L.

Clinical Laboratory Methods

Storage Conditions

They are extremely flammable products that should be stored in a well-ventilated area and protected from fire risk. /Methylamines/

Before entering a confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Methylamine must be stored to avoid contact with mercury, flammable materials, and strong oxidizers, (such as chlorine dioxide, or bromine), since violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area away from heat. Sources of ignition such as smoking and open flames are prohibited where methylamine is handled, used, or stored. Metal containers involving the transfer of 5 gallons or more of methylamine should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of methylamine. Wherever methylamine is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings. Procedures for the handling, use and storage of cylinders should be in compliance with OSHA 1910.101 and 1910.169 as with the recommendations of the Compressed Gas Association.

Avoid oxidizing materials, acids, and sources of halogens. Store in cool, dry, well-ventilated, noncombustible location.

Interactions

Combination of methylamine and sodium nitrite induced a higher frequency of mutations than that caused by nitrite alone in Escherichia coli.

Methylamine is a constituent of cigarette smoke and the major end product of nicotine metabolism. Smoking or nicotine can induce the release of adrenaline, which is in turn deaminated by monoamine oxidase, also producing methylamine. ... The urinary level of methylamine was significantly elevated following administration of nicotine (25 mg/kg, ip). Semicarbazide-sensitive amine oxidase (SSAO) inhibitors further increased the excretion of methylamine induced by nicotine. Following administration of L-(-)-[N-methyl-3H]nicotine long-lasting irreversible radioactive adducts were detected in different mouse tissues and such adduct formation could be blocked by selective SSAO inhibitors. These adducts are probably cross-linked oligoprotein complexes cross-linked by formaldehyde.

Young adult male Sprague-Dawley rats were given 30 umol/kg body wt (14)C methylamine hydrochloride and 700 umol/kg body wt sodium nitrite by oral gavage. DNA isolated from the stomach and from the first 15 cm of the small intestine was methylated, containing 7-methylguanine. In a second expt, the excised stomachs were incubated with DNAse before the isolation of the DNA in order to degrade DNA in the lumen and in the uppermost lining cells. This treatment resulted in in a 30% decrease in the yield of DNA and a 90% reduction in the level of 7-methylguanine formation. /Methylamine HCl/

Stability Shelf Life

Dates

Design, synthesis and biological evaluation of mono- and bisquinoline methanamine derivatives as potential antiplasmodial agents

Fostino R B Bokosi, Richard M Beteck, Mziyanda Mbaba, Thanduxolo E Mtshare, Dustin Laming, Heinrich C Hoppe, Setshaba D KhanyePMID: 33609655 DOI: 10.1016/j.bmcl.2021.127855

Abstract

Several classes of antimalarial drugs are currently available, although issues of toxicity and the emergence of drug resistant malaria parasites have reduced their overall therapeutic efficiency. Quinoline based antiplasmodial drugs have unequivocally been long-established and continue to inspire the design of new antimalarial agents. Herein, a series of mono- and bisquinoline methanamine derivatives were synthesised through sequential steps; Vilsmeier-Haack, reductive amination, and nucleophilic substitution, and obtained in low to excellent yields. The resulting compounds were investigated for in vitro antiplasmodial activity against the 3D7 chloroquine-sensitive strain of Plasmodium falciparum, and compounds 40 and 59 emerged as the most promising with ICvalues of 0.23 and 0.93 µM, respectively. The most promising compounds were also evaluated in silico by molecular docking protocols for binding affinity to the {001} fast-growing face of a hemozoin crystal model.

Induced forms of α

Georges Jourdi, Johan Abdoul, Virginie Siguret, Xavier Decleves, Elisa Frezza, Claire Pailleret, Isabelle Gouin-Thibault, Sophie Gandrille, Nathalie Neveux, Charles Marc Samama, Samuela Pasquali, Pascale GaussemPMID: 34126147 DOI: 10.1016/j.ijbiomac.2021.06.058

Abstract

Alpha-macroglobulin (α

M) is a physiological macromolecule that facilitates the clearance of many proteinases, cytokines and growth factors in human. Here, we explored the effect of induced forms of α

M on anticoagulant drugs. Gla-domainless factor Xa (GDFXa) and methylamine (MA)-induced α

M were prepared and characterized by electrophoresis, immunonephelometry, chromogenic, clot waveform and rotational thromboelastometry assays. Samples from healthy volunteers and anticoagulated patients were included. In vivo neutralization of anticoagulants was evaluated in C57Bl/6JRj mouse bleeding-model. Anticoagulant binding sites on induced α

M were depicted by computer-aided energy minimization modeling. GDFXa-induced α

M neutralized dabigatran and heparins in plasma and whole blood. In mice, a single IV dose of GDFXa-induced α

M following anticoagulant administration significantly reduced blood loss and bleeding time. Being far easier to prepare, we investigated the efficacy of MA-induced α

M. It neutralized rivaroxaban, apixaban, dabigatran and heparins in spiked samples in a concentration-dependent manner and in samples from treated patients. Molecular docking analysis evidenced the ability of MA-induced α

M to bind non-covalently these compounds via some deeply buried binding sites. Induced forms of α

M have the potential to neutralize direct oral anticoagulants and heparins, and might be developed as a universal antidote in case of major bleeding or urgent surgery.

Calculation of electronic and optical properties of methylammonium lead iodide perovskite for application in solar cell

Sarita Kumari, Arti Meena, Amanpal Singh, Ajay Singh VermaPMID: 33454826 DOI: 10.1007/s11356-020-12087-y

Abstract

Organic-inorganic metal halide perovskite materials, i.e., ABX(A = methylammonium, B = Pb, X = Cl, Br, I) have been proved to be outstanding for solar energy conversion. They provide a solution to renewable energy problems with good efficiency and cost-effective technology. Here, we report the initial calculations done by solving Kohn-Sham equations by the use of density function theory. The electronic structural and band gap of CH

NH

PbI

material are obtained by using different exchange-correlation potential (PBE, PBE-sol, GGA). Further, solar cell devices with CH

NH

PbI

as absorption layer and CdS/TiO

/ZnTe as buffer layer have been modeled; device physics is discussed and performance of solar cell structure is analyzed in terms of short circuit current density, open circuit voltage, efficiency, fill factor, and quantum efficiency. The maximum efficiency of CH

NH

PbI

solar cell is found to be 19.6% with TiO

buffer layer, whereas efficiency with ZnTe buffer layer is also comparable which is 19.5%. Further the effect of layer thickness and temperature are analyzed for maximum efficiency.

Central and peripheral methylamine-induced hypophagia is mediated via nitric oxide and TAAR

Morteza Zendehdel, Shahin Hassanpour, Nima MovahediPMID: 33027685 DOI: 10.1016/j.neulet.2020.135408

Abstract

The aim of the current study was to determine effects of intracerebroventricular (ICV) and intraperitoneal (i.p.) administration of Methylamine (MET) and possible interactions with nitric oxide (NO) and TAARpathways in 24-h fasted (FD

) and ad libitum layer-type chicken. In experiment 1, FD

chicken ICV injected with MET (15, 30, 45, 60 and 75 μg). In experiment 2, ICV injection of MET (15, 30, 45, 60 and 75 μg) was injected in the ad libitum birds. Experiments 3-4 were similar to experiments 1-2, except chicken i.p. injected with MET (15, 30, 45, 60 and 75 mg/kg). In experiment 5, FD

birds ICV injected with l-NAME (NO synthesis inhibitor, 100 nmol), MET (75 μg) and co-injection of l-NAME + MET. Experiment 6 was similar to experiment 5, except, ad libitum birds received injections. In experiment 7, FD

chicken i.p. injected with l-NAME (100 mg/kg), MET (75 mg/kg) and co-injection of l-NAME + MET. In experiment 8, FD

birds ICV injected with RO5256390 (selective TAAR

agonist, 10, 20 and 40 μg). In experiment 9, ad libitum birds ICV injected with RO5256390 (10, 20 and 40 μg). In experiment 10, FD

birds ICV injected with RO5256390 (10 μg), MET (75 μg) and their co-injection. Experiment 11 was similar to experiment 10, except, ad libitum birds received ICV injections. In experiment 12, FD

chicken i.p. injected with RO5256390 (2.5, 5 and 10 mg/kg). In experiment 13, FD

chicken i.p. injected with RO5256390 (2.5 mg/kg), MET (75 mg/kg) and RO5256390 + MET. Then cumulative food intake was determined until 120 min after injection. According to the results, ICV injection of MET decreased food intake in FD

and ad libitum chicken (P < 0.05). MET (i.p.) diminished food consumption in fasted (P < 0.05) but not in ad libitum chicken (P> 0.05). Co-injection of the l-NAME + MET significantly decreased MET-induced hypophagia in FD

and ad libitum chicken (P < 0.05). MET-induced hypophagia (i.p.) weakened by l-NAME in FD

chicken (P < 0.05). RO5256390 decreased food intake in FD

and ad libitum chicken (P < 0.05). Co-injection of RO5256390 + MET increased MET-induced hypophagia in FD

and ad libitum chicken (P < 0.05). RO5256390 decreased food intake in FD

chicken (P < 0.05). Co-injection of the RO5256390 + MET amplified MET-induced hypophagia in FD

chicken (P < 0.05). Based on the findings, MET-induced hypophagia is mediated via NO and TAAR

pathways on food intake in layer chicken.

Catalytic Effect of Electric Fields on the Kemp Elimination Reactions with Neutral Bases

Carles Acosta-Silva, Joan Bertran, Vicenç Branchadell, Antoni OlivaPMID: 32916041 DOI: 10.1002/cphc.202000667

Abstract

The effect of solvent reaction fields and oriented electric fields on the Kemp elimination reaction between methylamine or imidazole and 5-nitrobenzisoxazole has been theoretically studied. The Kemp reaction is the most widely used for the design of new enzymes. Our results, using the SMD continuous model for solvents, are in quite good agreement with the experimental fact that the rate of the analogous reaction with butylamine is one order of magnitude smaller in water than in acetonitrile. In the case of external electric fields, our results show that they can increase or decrease the energy barrier depending on the magnitude and orientation of the field. A duly oriented electric field may have a notable catalytic effect on the reaction. So, external electric fields and reaction fields due to the medium can contribute to the design of new enzymes. Several factors that must be taken into account to increase the catalytic effect are discussed.Ultrasound-promoted Green Synthesis of pyrido[2,1-a]isoquinoline Derivatives and Studies on their Antioxidant Activity

Shirin Sharafian, Zinatossadat Hossaini, Faramarz Rostami-Charati, Mohammad A KhalilzadehPMID: 32504497 DOI: 10.2174/1386207323666200606212501

Abstract

Aims & Objective: An efficient procedure for the synthesis of pyrido[2,1-a]isoquinoline derivatives in excellent yields was investigated using catalyst-free multicomponent reaction of phthaladehyde, methylamine, activated acetylenic compounds, alkyl bromides and triphenylphosphine in water under ultrasonic irradiation at room temperature. In addition, Diels- Alder reactions of pyrido[2,1-a]isoquinoline derivatives with activated acetylenic compounds under ultrasonic irradiation are investigated in two procedures. The advantages of this procedure compared to report methods are short time of reaction, high yields of product, easy separation of product, clean mixture of reaction and green media for performing reaction. In addition, because of having isoquinoline core in synthesized compounds, in this research antioxidant activity of some synthesized compounds was studied.To a stirred mixture of phthalaldehyde 1 (2 mmol) and methylamine 2 (2 mmol) in water (3 mL) under ultrasonic irradiation was added to activated acetylenic compounds 4 after 20 min. Alkyl bromide 3 and triphenylphosphine 5 react in another pot in water (3 mL) under ultrasonic irradiation for 15 min. After this time, this mixture was added to the first pot. After completion of the reaction, the solid residue was separated by filtration and washed with Et2O to afforded pure title compound 6.

In this work, generation of pyrido[2,1-a]isoquinoline derivatives 6 are performed using phthalaldehyde 1, methylamine 2, α-halo substituted carbonyls 3, activated acetylenic compounds 4 and triphenylphosphine 5 in water under ultrasonic irradiation condition at room temperature in excellent yield at short time.

In summary, multicomponent reaction of phthaladehyde, methylamine, activated acetylenic compounds, alkyl bromides and triphenylphosphine in water under ultrasonic irradiation at room temperature produced pyrido[2,1-a]isoquinoline derivatives in excellent yields. Also, Diels-Alder reaction of pyrido[2,1-a]isoquinoline derivatives with activated acetylenic compounds and triphenylphosphine under ultrasonic irradiation is investigated in two procedures. Also, the antioxidant activities of 6a, 6c, 6g and 6i were evaluated by DPPH radical scavenging and ferric reducing power analyzes. The compounds 6a exhibit excellent DPPH radical scavenging activity and FRAP compared to synthetic antioxidants BHT and TBHQ. The chief benefits of our method are high atom economy, green reaction conditions, higher yield, shorter reaction times, and easy work-up, which agree with some principles of green chemistry.

NMR Study of Intercalates and Grafted Organic Derivatives of H

Marina G Shelyapina, Oleg I Silyukov, Irina P Lushpinskaia, Sergey A Kurnosenko, Anton S Mazur, Ilya G Shenderovich, Irina A ZverevaPMID: 33182612 DOI: 10.3390/molecules25225229

Abstract

The protonated perovskite-like titanate HLa

Ti

O

has been used to produce organic-inorganic hybrids with simple organic molecules: methylamine, methanol, monoethanolamine, and

-butylamine. The optimal pathways for the preparation of such hybrids are summarized. Solid-state NMR, combined with thermal analysis, Raman, and IR spectroscopy, has been applied to determine the bonding type in the obtained organic-inorganic hybrids. It has been found that, in the methanolic hybrid, the organic residues are covalently bound to the inorganic matrix. In contrast, in the methylamine and

-butylamine hybrids, the organic molecules are intercalated into the inorganic matrix in cationic forms. The structure of the monoethanolamine hybrid is composite and includes both the covalently bound and intercalated organic species.

Crystalline Nature of Colloids in Methylammonium Lead Halide Perovskite Precursor Inks Revealed by Cryo-Electron Microscopy

Nikita S Dutta, Nakita K Noel, Craig B ArnoldPMID: 32633521 DOI: 10.1021/acs.jpclett.0c01975

Abstract

Metal halide perovskites have generated interest across many fields for the impressive optoelectronic properties achievable in films produced using facile solution-processing techniques. Previous research has revealed the colloidal nature of perovskite precursor inks and established a relationship between the colloid distribution and the film optoelectronic quality. Yet, the identity of colloids remains unknown, hindering our understanding of their role in perovskite crystallization. Here, we investigate precursor inks of the prototypical methylammonium lead triiodide perovskite using cryo-electron microscopy (cryo-EM) and show, for the first time, that the colloids are neither amorphous nor undissolved lead iodide, as previously speculated, but are a crystalline, non-perovskite material. We identify this as a perovskite precursor phase and discuss this as a potential means to understanding the role of chloride in processing. This work establishes cryo-EM as a viable technique to elucidate the nature of colloids in perovskite inks, a vital step toward a fundamental understanding of thin-film crystallization.Crystal structures of γ-glutamylmethylamide synthetase provide insight into bacterial metabolism of oceanic monomethylamine

Ning Wang, Xiu-Lan Chen, Chao Gao, Ming Peng, Peng Wang, Na Zhang, Fuchuan Li, Gui-Peng Yang, Qing-Tao Shen, Shengying Li, Yin Chen, Yu-Zhong Zhang, Chun-Yang LiPMID: 33199371 DOI: 10.1074/jbc.RA120.015952

Abstract

Monomethylamine (MMA) is an important climate-active oceanic trace gas and ubiquitous in the oceans. γ-Glutamylmethylamide synthetase (GmaS) catalyzes the conversion of MMA to γ-glutamylmethylamide, the first step in MMA metabolism in many marine bacteria. The gmaS gene occurs in ∼23% of microbial genomes in the surface ocean and is a validated biomarker to detect MMA-utilizing bacteria. However, the catalytic mechanism of GmaS has not been studied because of the lack of structural information. Here, the GmaS from Rhodovulum sp. 12E13 (RhGmaS) was characterized, and the crystal structures of apo-RhGmaS and RhGmaS with different ligands in five states were solved. Based on structural and biochemical analyses, the catalytic mechanism of RhGmaS was explained. ATP is first bound in RhGmaS, leading to a conformational change of a flexible loop (Lys287-Ile305), which is essential for the subsequent binding of glutamate. During the catalysis of RhGmaS, the residue Arg312 participates in polarizing the γ-phosphate of ATP and in stabilizing the γ-glutamyl phosphate intermediate; Asp177 is responsible for the deprotonation of MMA, assisting the attack of MMA on γ-glutamyl phosphate to produce a tetrahedral intermediate; and Glu186 acts as a catalytic base to abstract a proton from the tetrahedral intermediate to finally generate glutamylmethylamide. Sequence analysis suggested that the catalytic mechanism of RhGmaS proposed in this study has universal significance in bacteria containing GmaS. Our results provide novel insights into MMA metabolism, contributing to a better understanding of MMA catabolism in global carbon and nitrogen cycles.Native nanodiscs formed by styrene maleic acid copolymer derivatives help recover infectious prion multimers bound to brain-derived lipids

Mansoore Esmaili, Brian P Tancowny, Xiongyao Wang, Audric Moses, Leonardo M Cortez, Valerie L Sim, Holger Wille, Michael OverduinPMID: 32358064 DOI: 10.1074/jbc.RA119.012348

Abstract

Prions are lipidated proteins that interact with endogenous lipids and metal ions. They also assemble into multimers and propagate into the infectious scrapie form known as PrPThe high-resolution structure of the infectious PrP

state remains unknown, and its analysis largely relies on detergent-based preparations devoid of endogenous ligands. Here we designed polymers that allow isolation of endogenous membrane:protein assemblies in native nanodiscs without exposure to conventional detergents that destabilize protein structures and induce fibrillization. A set of styrene-maleic acid (SMA) polymers including a methylamine derivative facilitated gentle release of the infectious complexes for resolution of multimers, and a thiol-containing version promoted crystallization. Polymer extraction from brain homogenates from Syrian hamsters infected with Hyper prions and WT mice infected with Rocky Mountain Laboratories prions yielded infectious prion nanoparticles including oligomers and microfilaments bound to lipid vesicles. Lipid analysis revealed the brain phospholipids that associate with prion protofilaments, as well as those that are specifically enriched in prion assemblies captured by the methylamine-modified copolymer. A comparison of the infectivity of PrP

attached to SMA lipid particles in mice and hamsters indicated that these amphipathic polymers offer a valuable tool for high-yield production of intact, detergent-free prions that retain

activity. This native prion isolation method provides an avenue for producing relevant prion:lipid targets and potentially other proteins that form multimeric assemblies and fibrils on membranes.